3-Bromo-5-fluorothiophene-2-carboxylic acid
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Overview
Description
3-Bromo-5-fluorothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrFO2S. It is characterized by the presence of bromine, fluorine, and a carboxylic acid group attached to a thiophene ring.
Scientific Research Applications
3-Bromo-5-fluorothiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Safety and Hazards
The safety information for 3-Bromo-5-fluorothiophene-2-carboxylic acid indicates that it has several hazard statements, including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorothiophene-2-carboxylic acid typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 5-fluorothiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the thiophene ring .
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorothiophene-5-carboxylic acid
- 5-Bromo-3-fluorothiophene-2-carboxylic acid
- 2-Bromo-5-fluorothiophene-3-carboxylic acid
Uniqueness
3-Bromo-5-fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its similar compounds .
Properties
IUPAC Name |
3-bromo-5-fluorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVJVKRORVPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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